3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
1,2,4-Triazole derivatives are important nitrogen heterocyclic compounds . They have been synthesized and evaluated for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids involved various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond, stability, and ability to engage in hydrogen bonding . 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde could serve as a precursor in synthesizing novel compounds with potential therapeutic effects. Its structural features may be beneficial in designing drugs with improved pharmacokinetic properties.
Organic Synthesis
In organic chemistry, triazole derivatives are used as intermediates in the synthesis of complex molecules . The benzaldehyde group in 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various reactions, making it a versatile building block for constructing diverse organic compounds.
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength . The compound could be utilized in the development of new polymeric materials with specific characteristics for industrial applications.
Supramolecular Chemistry
Due to its ability to form hydrogen bonds, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be used in supramolecular assemblies . These structures have implications in the creation of molecular machines and devices.
Bioconjugation
The triazole ring can act as a linker in bioconjugation strategies . This compound could be employed to attach various functional groups to biomolecules, aiding in the study of biological processes or the development of diagnostic tools.
Fluorescent Imaging
Triazole derivatives are known to exhibit fluorescence . Therefore, 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde could potentially be modified to serve as a fluorescent probe in imaging applications, providing insights into cellular and molecular dynamics.
Mechanism of Action
Target of Action
Related compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s worth noting that related compounds have been shown to affect the proliferation of cancer cells, suggesting a potential impact on cell cycle regulation and apoptosis pathways .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, with some showing very weak cytotoxic effects towards normal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-4-9(5-14)2-3-10(8)13-7-11-6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQBLQAOVWUGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007317-54-5 | |
Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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